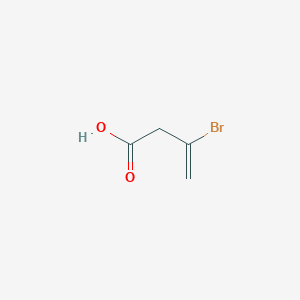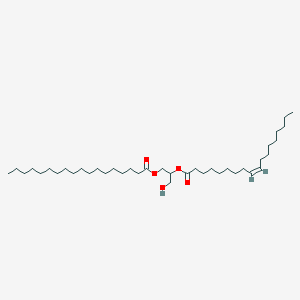
3-Acetyltetramic acid
Descripción general
Descripción
3-Acetyltetramic acid is a complex polyketide mainly produced by micro-organisms . It is characterized by a low pKa and is likely to be deprotonated under physiological conditions . In addition, its structure makes it an excellent chelator of metallic cations .
Molecular Structure Analysis
The reaction of ethylenediamine with an equivalent mixture of diversely substituted 3-acyltetramic acids leads to Z/Z, Z/E, E/Z, and E/E isomers . The E/Z isomerization is slow in the NMR time scale of the 1H and 13C chemical shifts .Chemical Reactions Analysis
The chemical reactions of 3-acetyltetramic acid involve C-acylation of pyrrolidine-2,4-diones . This process was studied in terms of mechanism, solvent effects, and Lewis acid activation . After in silico optimization, aluminum chlorides were found to be promising Lewis acids that promote the C-acylation of pyrrolidine-2,4-diones .Physical And Chemical Properties Analysis
3-Acetyltetramic acid is characterized by a low pKa and is likely to be deprotonated under physiological conditions . Its structure makes it an excellent chelator of metallic cations .Aplicaciones Científicas De Investigación
Tautomerism and Solvent Effects
Research by Saito and Yamaguchi (1978) highlights the variations in tautomeric equilibria of 3-acetyltetramic acid in different polar solvents. In solvents like DMSO-d6, the lactim forms of 3-acetyltetramic acid are predominant over the lactam forms. This study provides insight into the molecular behavior of 3-acetyltetramic acid in various solvents, which is crucial for understanding its chemical properties and potential applications in different environments (Saito & Yamaguchi, 1978).
Photosynthetic Electron Transport Chain Inhibition
A study by Chen et al. (2011) discusses the impact of 3-acetyltetramic acid derivatives on photosynthesis. They demonstrated that these compounds inhibit root and shoot growth and photosynthesis by blocking electron transport beyond QA in the photosystem II. This finding is significant for understanding the potential use of 3-acetyltetramic acid derivatives in agricultural research, particularly in relation to plant growth and photosynthesis processes (Chen et al., 2011).
Spectroscopic and Quantum-Mechanical Studies
Gromak, Avakyan, and Lakhvich (2000) explored the tautomeric structure of 3-acetyltetramic acid derivatives using IR and Raman spectroscopy alongside quantum-mechanical methods. This comprehensive study sheds light on the structural and chemical properties of these compounds, which is essential for advancing scientific knowledge in fields like organic chemistry and materials science (Gromak, Avakyan, & Lakhvich, 2000).
Antibacterial Properties
Research conducted by Yendapally et al. (2008) investigates the structure-activity relationship of tetramic acid molecules, including 3-acetyltetramic acid derivatives, in relation to their antibacterial properties. They found that certain compounds in the N-alkyl 3-acetyltetramic acid series exhibit good activity against various Gram-positive bacterial pathogens. This opens avenues for the potential use of these compounds in developing new antibacterial agents (Yendapally et al., 2008).
Synthesis and Complexation Studies
Matiadis et al. (2014) presented a new synthesis route for N-acetyl-3-acyl-5-arylidenetetramic acids, using the 3-acetyl derivative for complexation with zinc(II) and copper(II) acetates. The study of these complexes, particularly their structural analysis through X-ray crystallography, provides valuable information for the field of coordination chemistry and the potential development of novel metal complexes (Matiadis et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJWQHPYLBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175364 | |
| Record name | 3-Acetyltetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyltetramic acid | |
CAS RN |
2113-93-1 | |
| Record name | 3-Acetyltetramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyltetramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyltetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)








![Benzo[b]thiophene-5-ol, 4-bromo-](/img/structure/B3421260.png)
